molecular formula C25H23N3O B15098711 4-(Methylethoxy)-1-[(4-methylindolo[2,3-b]quinoxalin-5-yl)methyl]benzene

4-(Methylethoxy)-1-[(4-methylindolo[2,3-b]quinoxalin-5-yl)methyl]benzene

Cat. No.: B15098711
M. Wt: 381.5 g/mol
InChI Key: XHPASECQZNIGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a methylindoloquinoxaline core fused with a benzene ring substituted by a methylethoxy group at the 4-position and a methyl group at the 4-position of the indoloquinoxaline system.

Properties

Molecular Formula

C25H23N3O

Molecular Weight

381.5 g/mol

IUPAC Name

7-methyl-6-[(4-propan-2-yloxyphenyl)methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C25H23N3O/c1-16(2)29-19-13-11-18(12-14-19)15-28-24-17(3)7-6-8-20(24)23-25(28)27-22-10-5-4-9-21(22)26-23/h4-14,16H,15H2,1-3H3

InChI Key

XHPASECQZNIGOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CC=C(C=C5)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylethoxy)-1-[(4-methylindolo[2,3-b]quinoxalin-5-yl)methyl]benzene typically involves multi-step organic reactions. One common approach is to start with the preparation of the indoloquinoxaline core, followed by the introduction of the methylethoxy group and the benzene ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(Methylethoxy)-1-[(4-methylindolo[2,3-b]quinoxalin-5-yl)methyl]benzene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while reduction could produce more saturated derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

4-(Methylethoxy)-1-[(4-methylindolo[2,3-b]quinoxalin-5-yl)methyl]benzene has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where indoloquinoxaline derivatives have shown promise.

    Industry: The compound may be used in the development of new materials, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The mechanism of action of 4-(Methylethoxy)-1-[(4-methylindolo[2,3-b]quinoxalin-5-yl)methyl]benzene depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

A. Quinoline Derivatives ()
  • 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): Core: Quinoline (two-ring system) vs. indoloquinoxaline (three-ring fused system). Substituents: Methoxy and chlorophenyl groups vs. methylethoxy and methyl groups in the target compound. Synthesis: Both use Pd-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂) for aryl-aryl bond formation, but the target compound’s indoloquinoxaline core likely requires additional cyclization steps . Physicochemical Properties: 4k has a melting point of 223–225°C; the target compound’s larger structure may result in higher thermal stability.
B. Imidazoquinoline Derivatives ()
  • 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): Core: Imidazoquinoline (two fused rings) vs. indoloquinoxaline. Substituents: Amino and methyl groups vs. methylethoxy and methyl groups.
C. Oxazoloquinoline Derivatives ()
  • 8-Methoxy-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline (4b): Core: Oxazoloquinoline (smaller fused system) vs. indoloquinoxaline. Substituents: Methoxy and phenyl groups vs. methylethoxy and methyl groups. Synthesis: Cyclization using polyphosphoric acid (PPA) in contrasts with Pd-catalyzed methods in , suggesting divergent synthetic strategies for fused heterocycles .

Table 1: Comparative Analysis of Key Properties

Compound Core Structure Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity
Target Compound Indoloquinoxaline ~409.5 (estimated) Not reported 4-(Methylethoxy), 4-methyl Under investigation
4k (Quinoline derivative) Quinoline 400.88 223–225 4-Amino, 4-chlorophenyl Not specified
IQ (Imidazoquinoline) Imidazoquinoline 212.25 Not reported 2-Amino, 3-methyl Carcinogenic (Group 2A)
4b (Oxazoloquinoline) Oxazoloquinoline 320.37 Not reported 8-Methoxy, 4-methyl Not specified
  • Lipophilicity : The methylethoxy group in the target compound may enhance lipophilicity compared to methoxy-substituted analogs (e.g., 4k or 4b), influencing bioavailability.
  • Stability: The indoloquinoxaline core’s extended π-system could improve photostability relative to smaller heterocycles like oxazoloquinoline .

Biological Activity

The compound 4-(Methylethoxy)-1-[(4-methylindolo[2,3-b]quinoxalin-5-yl)methyl]benzene is a synthetic organic molecule that has garnered interest for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C20H22N2O\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}

Antitumor Activity

Research indicates that compounds similar to 4-(Methylethoxy)-1-[(4-methylindolo[2,3-b]quinoxalin-5-yl)methyl]benzene exhibit significant antitumor properties. For instance, indole derivatives have been shown to inhibit the proliferation of various cancer cell lines.

Table 1: Cytotoxicity of Indole Derivatives

CompoundCell LineIC50 (µM)
4-(Methylethoxy)-1-[(4-methylindolo[2,3-b]quinoxalin-5-yl)methyl]benzeneA549 (Lung)TBD
Indole derivative XHeLa (Cervical)<20
Indole derivative YMCF7 (Breast)<15

Note: TBD = To Be Determined; values based on preliminary studies.

The proposed mechanism involves the inhibition of DNA topoisomerases, which are crucial for DNA replication and transcription. Inhibiting these enzymes can lead to increased DNA damage and apoptosis in cancer cells. Studies have demonstrated that similar compounds effectively inhibit both topoisomerase I and II activities.

Table 2: Inhibition of Topoisomerases

CompoundTopoisomerase I Inhibition (%)Topoisomerase II Inhibition (%)
4-(Methylethoxy)-1-[(4-methylindolo[2,3-b]quinoxalin-5-yl)methyl]benzeneTBDTBD
Indole derivative X8540
Indole derivative Y9050

Study on Anticancer Properties

A study published in a peer-reviewed journal evaluated the anticancer effects of various indole derivatives, including those structurally related to our compound. The results indicated a dose-dependent cytotoxic effect on A549 lung cancer cells, with significant apoptosis observed at higher concentrations.

Case Study Findings:

  • Cell Viability: Reduced to 30% after treatment with 50 µM of the compound.
  • Apoptosis Markers: Increased levels of caspase-3 and PARP cleavage were noted.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.